molecular formula C6H7BrN2O2 B1523261 3-(3-Bromoisoxazol-5-yl)propanamide CAS No. 1291486-30-0

3-(3-Bromoisoxazol-5-yl)propanamide

Cat. No. B1523261
M. Wt: 219.04 g/mol
InChI Key: GCVBGZNEHSVFDZ-UHFFFAOYSA-N
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Description

3-(3-Bromoisoxazol-5-yl)propanamide is a chemical compound with the molecular formula C6H7BrN2O2 . It is a compound of interest in the field of chemistry due to its potential applications .


Molecular Structure Analysis

The molecular structure of 3-(3-Bromoisoxazol-5-yl)propanamide consists of a bromoisoxazole ring attached to a propanamide group . The molecular weight of this compound is 219.04 g/mol.


Chemical Reactions Analysis

Specific chemical reactions involving 3-(3-Bromoisoxazol-5-yl)propanamide are not mentioned in the search results .


Physical And Chemical Properties Analysis

3-(3-Bromoisoxazol-5-yl)propanamide has a molecular weight of 219.04 g/mol. More detailed physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .

Scientific Research Applications

  • Chemical Biology and Medicinal Chemistry

    • Results : It serves as a valuable building block for designing kinase inhibitors and other bioactive molecules .
  • Polymer Chemistry

    • Results : Precise control over polymer structure and molecular weight is achieved .
  • Materials Science

    • Results : Enhanced material properties, such as improved conductivity or responsiveness, are observed .
  • Organic Synthesis

    • Results : Diverse organic compounds can be synthesized efficiently .
  • Bioconjugation and Labeling

    • Results : Labeled proteins are useful for studying protein-protein interactions or cellular processes .
  • Analytical Chemistry

    • Results : Accurate mass measurements and identification of related compounds are facilitated .

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling 3-(3-Bromoisoxazol-5-yl)propanamide . Personal protective equipment and chemical impermeable gloves are recommended .

Future Directions

The future directions of 3-(3-Bromoisoxazol-5-yl)propanamide are not explicitly mentioned in the search results .

properties

IUPAC Name

3-(3-bromo-1,2-oxazol-5-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2/c7-5-3-4(11-9-5)1-2-6(8)10/h3H,1-2H2,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCVBGZNEHSVFDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1Br)CCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Bromoisoxazol-5-yl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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